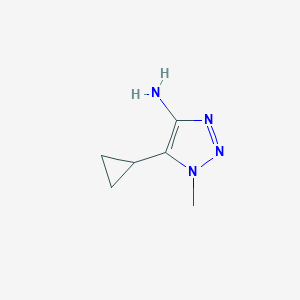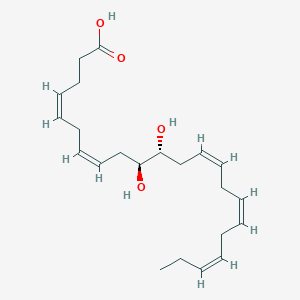![molecular formula C2H4FeNO6S B12337488 hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) is a chemical compound with the formula C2H4FeNO6S and a molecular weight of 225.96 g/mol . . This compound is a coordination complex where iron is coordinated by glycine and sulfate ligands. It appears as a colorless crystalline or yellow-brown powder and is highly soluble in water .
Métodos De Preparación
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) can be synthesized through various methods. One common method involves reacting glycine with ferrous sulfate under controlled conditions . The reaction is typically carried out by mixing ferrous sulfate and glycine, followed by careful heating under nitrogen to around 70°C. The reaction proceeds rapidly, and the complex compound is obtained when the color turns uniformly light brown . After cooling, the product is purified to obtain the final compound .
Análisis De Reacciones Químicas
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) undergoes several types of chemical reactions, including:
Oxidation: The iron in the compound can be oxidized from Fe(II) to Fe(III) under suitable conditions.
Reduction: The compound can be reduced back to Fe(II) from Fe(III) using reducing agents.
Substitution: Ligands in the coordination complex can be substituted with other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination complexes.
Biology: The compound plays a role in biological studies due to its involvement in iron metabolism and its use as an iron supplement.
Industry: The compound is used in the production of iron supplements and other iron-containing products.
Mecanismo De Acción
The mechanism of action of hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) involves its role as an iron source. In biological systems, the compound dissociates to release iron ions, which are then utilized in various metabolic processes. Iron is a crucial component of hemoglobin and myoglobin, which are essential for oxygen transport and storage in the body . The glycine and sulfate ligands help stabilize the iron in a bioavailable form, facilitating its absorption and utilization .
Comparación Con Compuestos Similares
Hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) can be compared with other iron coordination complexes such as:
Iron (II) sulfate (FeSO4): A common iron supplement but less bioavailable compared to hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-).
Iron (III) chloride (FeCl3): Used in various industrial applications but not typically used as a nutritional supplement.
Iron (II) gluconate: Another iron supplement with different bioavailability and stability profiles.
The uniqueness of hydrogen (glycinato-N,O)[sulphato(2-)-O,O’]ferrate(1-) lies in its combination of glycine and sulfate ligands, which enhance its bioavailability and stability as an iron supplement .
Propiedades
Fórmula molecular |
C2H4FeNO6S |
|---|---|
Peso molecular |
225.97 g/mol |
Nombre IUPAC |
2-azanidylacetate;hydron;iron(3+);sulfate |
InChI |
InChI=1S/C2H4NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h3H,1H2,(H,4,5);;(H2,1,2,3,4)/q-1;+3;/p-2 |
Clave InChI |
QDNVKBLOCGKQEB-UHFFFAOYSA-L |
SMILES canónico |
[H+].C(C(=O)[O-])[NH-].[O-]S(=O)(=O)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)
![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)

![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)


![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)

